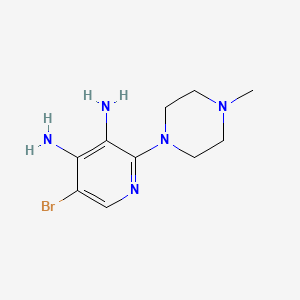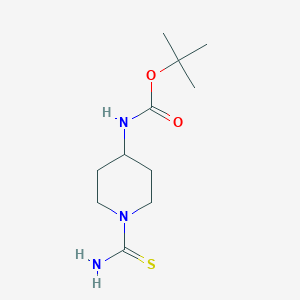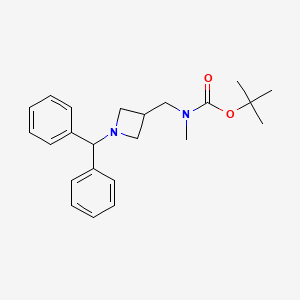![molecular formula C9H8N2O B1526744 1-(1H-Pirrolo[2,3-B]piridin-4-IL)etanona CAS No. 915415-16-6](/img/structure/B1526744.png)
1-(1H-Pirrolo[2,3-B]piridin-4-IL)etanona
Descripción general
Descripción
4-ACETYL-7-AZAINDOLE is a heterocyclic compound with the molecular formula C9H8N2O. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of 4-ACETYL-7-AZAINDOLE consists of a pyrrolo[2,3-b]pyridine core with an ethanone group attached at the 4-position.
Aplicaciones Científicas De Investigación
4-ACETYL-7-AZAINDOLE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an inhibitor of specific enzymes and receptors.
Mecanismo De Acción
Target of Action
The primary targets of 1-(1H-Pyrrolo[2,3-B]pyridin-4-YL)ethanone are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play crucial roles in various biological processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
1-(1H-Pyrrolo[2,3-B]pyridin-4-YL)ethanone interacts with FGFRs, inhibiting their activity . This inhibition occurs when the compound binds to the receptors, preventing them from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This process results in the suppression of downstream signaling pathways .
Biochemical Pathways
The inhibition of FGFRs by 1-(1H-Pyrrolo[2,3-B]pyridin-4-YL)ethanone affects several downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways are involved in regulating cell proliferation, migration, and angiogenesis . Therefore, the inhibition of these pathways can lead to the suppression of these biological processes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The inhibition of FGFRs by 1-(1H-Pyrrolo[2,3-B]pyridin-4-YL)ethanone can lead to various molecular and cellular effects. For instance, it has been reported to inhibit cell proliferation and induce apoptosis in breast cancer cells . Additionally, it can significantly inhibit the migration and invasion of these cells .
Métodos De Preparación
The synthesis of 4-ACETYL-7-AZAINDOLE typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-aminopyridine, the compound can be synthesized through a series of reactions involving acylation, cyclization, and oxidation steps . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
4-ACETYL-7-AZAINDOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. Major products formed from these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
4-ACETYL-7-AZAINDOLE can be compared with other pyrrolopyridine derivatives, such as:
1-(1H-Pyrrolo[2,3-B]pyridin-5-YL)ethanone: Similar structure but with the ethanone group at the 5-position.
1-(5-Fluoro-1H-pyrrolo[2,3-B]pyridin-4-YL)ethanone: Contains a fluorine atom at the 5-position, which can alter its biological activity.
1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-ol: A methylated derivative with an alcohol group, showing different reactivity and applications.
The uniqueness of 4-ACETYL-7-AZAINDOLE lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
1-(1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6(12)7-2-4-10-9-8(7)3-5-11-9/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREYCLZAMNJBSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CNC2=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-bromo-1-tert-butyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B1526670.png)






